molecular formula C4H12Cl2N2O2 B555141 L-2,4-Diaminobutyric acid dihydrochloride CAS No. 1883-09-6

L-2,4-Diaminobutyric acid dihydrochloride

Cat. No. B555141
CAS RN: 1883-09-6
M. Wt: 191.05 g/mol
InChI Key: CKAAWCHIBBNLOJ-QTNFYWBSSA-N
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Description

L-2,4-Diaminobutyric Acid dihydrochloride is a pharmacological tool and potential chiral building block. It is also used as an internal standard for amino acid analysis . It is found to inhibit GABA transaminase, thus producing an elevation of GABA level, and to have an antitumor activity in vitro and in vivo against mouse fibrosarcoma cells .


Molecular Structure Analysis

The molecular formula of L-2,4-Diaminobutyric acid dihydrochloride is C4H12Cl2N2O2 .


Chemical Reactions Analysis

L-2,4-Diaminobutyric acid dihydrochloride is suitable reagent used for the differentiation of β-N-methylamino-L-alanine from the diamino acids by using HPLC-FD, UHPLC-UV, UHPLC-MS, and triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) .


Physical And Chemical Properties Analysis

The molecular weight of L-2,4-Diaminobutyric acid dihydrochloride is 191.05 g/mol . It is a white crystalline solid . It is soluble in water .

Scientific Research Applications

  • Neurological Research : It acts as a competitive inhibitor of gamma-aminobutyric acid uptake by synaptosomal fractions isolated from rat brain, affecting neurotransmitter regulation (Simon & Martin, 1973). Additionally, it has been studied for its neurotoxic effects, potentially due to liver damage and subsequent brain damage, affecting brain glutamine levels and urea synthesis in liver (O'Neal et al., 1968).

  • Chemical Synthesis and Drug Delivery : It reacts with K2PtCl4 to form platinum(II) complexes, suggesting potential applications in drug delivery systems (Altman, Wilchek, & Warshawsky, 1985).

  • Antibiotic Production : An enzyme activating L-2,4-diaminobutyric acid was identified in Aerobacillus polyaerogenes, involved in the synthesis of polymyxin E, an antibiotic (Komura & Kurahashi, 1979).

  • Cancer Research : L-2,4 Diaminobutyric acid induced irreversible injury to human malignant glioma cells, suggesting potential for cancer treatment, particularly in brain tumors (Ronquist, Westermark, & Hugosson, 1984).

  • Toxicological Studies : Studies on rats and mice have shown neurotoxic effects, highlighting its use in neurotoxicity studies (Chen, Flory, & Koeppe, 1972).

  • Water Treatment and Environmental Safety : Formation and speciation of disinfection by-products from chlor(am)ination of L-2,4-diaminobutyric acid have been studied, with implications for water treatment and environmental safety (Luo et al., 2020).

  • Structural Studies : The crystal and molecular structure of L-α,γ-diaminobutyric acid hydrochloride has been determined, contributing to structural chemistry and molecular design (Naganathan & Venkatesan, 1971).

Safety And Hazards

L-2,4-Diaminobutyric acid dihydrochloride causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While the specific future directions for L-2,4-Diaminobutyric acid dihydrochloride are not detailed in the search results, it is noted that it is a useful selective GABA uptake inhibitor which may have antitumor activity against hepatoma cells .

properties

IUPAC Name

(2S)-2,4-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAWCHIBBNLOJ-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801046108
Record name (2S)-2,4-Diaminobutanoic acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-2,4-Diaminobutyric acid dihydrochloride

CAS RN

1883-09-6
Record name (2S)-2,4-Diaminobutanoic acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2,4-diaminobutyric acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
A Krantis, T Webb - Journal of the autonomic nervous system, 1989 - Elsevier
High-affinity uptake and localization of radiolabelled γ-aminobutyric acid (GABA) has been examined using light microscopic autoradiography in laminar preparations and transverse …
Number of citations: 23 www.sciencedirect.com
WA Freeman, CF Liu - Inorganic Chemistry, 1970 - ACS Publications
The three optically active geometric isomers of the bis (L-2, 4-diaminobutyrato) cobalt (III) ion were prepared, separated by ion-exchange chromatography, and identified. The …
Number of citations: 17 pubs.acs.org
A Rosowsky, JE Wright - The Journal of Organic Chemistry, 1983 - ACS Publications
70-Boc-Ve-Teoc-L-lysine= 2; N'>'-Teoc-L-2, 4-diaminobutyric acid= 3; N&-Teoc-L-ornithine= 4; A^-Teoc-L-lysine reduction was attempted on a large scale because of the need to use …
Number of citations: 61 pubs.acs.org
JUNI SHOJI, H HINoo, R Sakazaki - The Journal of Antibiotics, 1976 - jstage.jst.go.jp
Measurement of the optical rotational activities of the constituent amino acids of antibiotic 333-25 identified 2, 4-diaminobutyric acid (D-form 1, L-form 4), L-leucine (2) and D-…
Number of citations: 17 www.jstage.jst.go.jp
SP Li, YC Zhang, FZ Hu, T Sabaretnam, GJ Guillemin… - …, 2020 - Elsevier
N-methyl-D-aspartate receptors (NMDARs) are crucial for excitatory synaptic transmission in the central nervous system. To study NMDARs more accurately and conveniently, we …
Number of citations: 1 www.sciencedirect.com
VV Kulikova, SV Revtovich, NP Bazhulina… - IUBMB …, 2019 - Wiley Online Library
O‐acetylhomoserine sulfhydrylase (OAHS) is a pyridoxal 5′‐phosphate‐dependent enzyme involved in microbial methionine biosynthesis. In this study, we report gene cloning, …
Number of citations: 6 iubmb.onlinelibrary.wiley.com
SA Banack, JS Metcalf, WG Bradley, PA Cox - Toxicon, 2014 - Elsevier
Cyanobacteria produce the neurotoxic amino acid β-N-methylamino-l-alanine (BMAA), which in contaminated marine waters has been found to accumulate in shellfish. Exposure to …
Number of citations: 75 www.sciencedirect.com
S Pravadali-Cekic, A Vojvodic, JP Violi, SM Mitrovic… - Molecules, 2023 - mdpi.com
β-N-methylamino-L-alanine (BMAA) and its isomers, 2,4-diaminobutyric acid (2,4-DAB) and N-(2-aminoethyl)-glycine (AEG), along with microcystins (MCs)-RR, -LR, and -YR (the major …
Number of citations: 8 www.mdpi.com
L Jiang, B Aigret, WM De Borggraeve, Z Spacil… - Analytical and …, 2012 - Springer
Algal blooms are well-known sources of acute toxic agents that can be lethal to aquatic organisms. However, one such toxin, β-N-methylamino-l-alanine (BMAA) is also believed to …
Number of citations: 95 link.springer.com
AD Borthwick, SJ Angier, AJ Crame… - Journal of medicinal …, 2000 - ACS Publications
Mechanism-based inhibitors of human cytomegalovirus (HCMV) protease have been designed based on the pyrrolidine-5,5-trans-lactam ring system. New routes to the β-methyl-, …
Number of citations: 50 pubs.acs.org

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